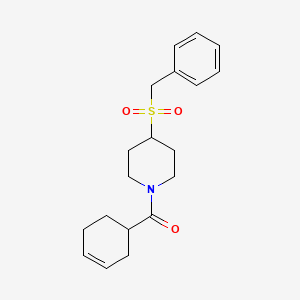

(4-(苄基磺酰基)哌啶-1-基)(环己-3-烯-1-基)甲酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound "(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone" is a member of the sulfonyl piperidine family, which has been the focus of various studies due to their potential therapeutic properties. These compounds are characterized by a sulfonyl group attached to a piperidine ring, which is further linked to various other functional groups that can influence their biological activity.

Synthesis Analysis

The synthesis of related sulfonyl piperidine derivatives has been described in several studies. For instance, a series of 2-furyl(4-{4-[(substituted)sulfonyl]benzyl}-1-piperazinyl)methanone derivatives were synthesized by treating secondary amines with 4-bromomethylbenzenesulfonyl chloride, followed by a reaction with 2-furyl(1-piperazinyl)methanone in the presence of K2CO3 under reflux conditions . Another study reported the synthesis of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol through the condensation of piperidin-4-yl]-diphenyl-methanol with p-chlorobenzene sulfonylchloride . These methods highlight the versatility of sulfonyl piperidine synthesis, which can be tailored to produce a wide range of derivatives by varying the substituents on the sulfonyl group and the piperidine ring.

Molecular Structure Analysis

The molecular structure of sulfonyl piperidine derivatives has been elucidated using various spectroscopic techniques. For example, the crystal structure of 1-(4-Chloro-benzenesulfonyl)-piperidin-4-yl-diphenyl-methanol was determined using X-ray crystallography, revealing that the compound crystallizes in the monoclinic space group with a chair conformation of the piperidine ring and a distorted tetrahedral geometry around the sulfur atom . These structural insights are crucial for understanding the conformational preferences of the sulfonyl piperidine scaffold and its implications for biological activity.

Chemical Reactions Analysis

Sulfonyl piperidine derivatives can undergo various chemical reactions, which are essential for their functionalization and potential biological applications. The studies provided do not detail specific reactions for "(4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone," but they do describe reactions such as O-substitution on nucleophilic centers and coupling reactions under controlled pH conditions . These reactions are fundamental for the synthesis of diverse sulfonyl piperidine derivatives with varying biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonyl piperidine derivatives are influenced by their molecular structure. Spectroscopic techniques such as EI-MS, IR, and 1H-NMR are commonly used for the structural confirmation of these compounds . The solubility, stability, and reactivity of these compounds can vary significantly depending on the substituents attached to the sulfonyl and piperidine groups. Additionally, the crystallographic data provide insights into the solid-state properties, such as the unit cell parameters and conformational aspects of the molecules .

科学研究应用

合成和结构研究

- 一项研究描述了 2,4-二氟苯基(哌啶-4-基)甲酮肟衍生物的合成,并评估了它们的体外抗菌和抗真菌活性。一些衍生物表现出显着的抗菌活性,表明该化合物作为生物活性分子的前体的潜力 (L. Mallesha 和 K. Mohana,2014)。

- 另一项研究重点关注相关化合物的热、光、蚀刻和结构特性,突出了其在各种科学应用中的潜力。该研究关于分子间相互作用和热稳定性的发现可能为新材料或药物的开发提供信息 (C. S. Karthik 等,2021)。

- 研究了具有相似磺酰胺基团的化合物的晶体和分子结构,揭示了它的椅式构象和硫原子周围的几何构型。这种结构见解对于理解该化合物的反应性和潜在应用至关重要 (S. Naveen 等,2015)。

在研究中的潜在应用

- 对含硫类似物在脑中成像囊泡乙酰胆碱转运蛋白的研究表明,此类化合物与开发用于神经系统疾病的诊断工具相关。该研究重点关注结合亲和力和脑穿透性,强调了结构特征对生物活性的重要性 (Zonghua Luo 等,2018)。

- 另一个例子包括作为选择性血清素 4 受体激动剂的苯甲酰胺衍生物的合成和药理学评估。这项研究突出了具有哌啶基部分的化合物在治疗胃肠道运动障碍方面的潜力 (S. Sonda 等,2004)。

作用机制

Target of Action

Similar compounds have been studied for their potential as antimalarial agents .

Mode of Action

It’s worth noting that compounds with similar structures have been evaluated for their antiplasmodial activity . These compounds inhibit the growth of the malaria parasite, Plasmodium falciparum, by interacting with its biochemical pathways .

Biochemical Pathways

Similar compounds have been shown to inhibit the growth of the malaria parasite, plasmodium falciparum . This suggests that the compound may interfere with the biochemical pathways essential for the survival and replication of the parasite.

Pharmacokinetics

The pharmacokinetics of similar compounds have been studied . These studies can provide insights into the potential bioavailability and pharmacokinetic properties of (4-(Benzylsulfonyl)piperidin-1-yl)(cyclohex-3-en-1-yl)methanone.

Result of Action

Similar compounds have been shown to inhibit the growth of the malaria parasite, plasmodium falciparum . This suggests that the compound may have a similar effect.

Action Environment

It’s worth noting that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

属性

IUPAC Name |

(4-benzylsulfonylpiperidin-1-yl)-cyclohex-3-en-1-ylmethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H25NO3S/c21-19(17-9-5-2-6-10-17)20-13-11-18(12-14-20)24(22,23)15-16-7-3-1-4-8-16/h1-5,7-8,17-18H,6,9-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DFKCVNHYZGFXOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC=C1)C(=O)N2CCC(CC2)S(=O)(=O)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H25NO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(4-Fluorophenoxy)propyl]-N-(2-methoxyethyl)prop-2-enamide](/img/structure/B3013989.png)

![ethyl 2-[({[1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl]thio}acetyl)amino]benzoate](/img/structure/B3013991.png)

![(1R,3S,5S,6S,7R)-6,7-Dihydroxybicyclo[3.3.1]nonane-3-carboxylic acid](/img/structure/B3013992.png)

![2-Methyl-5-[(phenylsulfonyl)methyl]pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B3013993.png)

![N-(5-chloro-2-methylphenyl)-2-((6-methyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B3013999.png)

![Methyl 4-(2-(isopropylthio)-8,8-dimethyl-4,6-dioxo-3,4,5,6,7,8,9,10-octahydropyrimido[4,5-b]quinolin-5-yl)benzoate](/img/structure/B3014011.png)